(S)-1-Amino-indan-4-OL
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-amino-2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c10-8-5-4-7-6(8)2-1-3-9(7)11/h1-3,8,11H,4-5,10H2/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFKPABLUSNUAP-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-1-Amino-indan-4-OL CAS 1201364-15-9 properties
The following technical guide details the properties, synthesis, and application of (S)-1-Amino-indan-4-ol , a specialized chiral building block. This document is structured for researchers and drug development professionals, focusing on actionable protocols and mechanistic insights.
Physicochemical Profile, Synthetic Utility, and Pharmacophore Analysis
Part 1: Executive Summary
This compound (CAS 1201364-15-9) represents a high-value "privileged structure" in medicinal chemistry. Unlike its more common isomer, cis-1-amino-2-indanol (a component of the Indinavir pharmacophore), the 4-hydroxy-1-amino variant offers a unique substitution pattern that mimics catecholamine neurotransmitters (dopamine/norepinephrine) within a rigid bicyclic framework. This rigidity reduces the entropic penalty of binding, making it an ideal scaffold for CNS-targeted therapeutics (e.g., Parkinson’s disease, depression) and a versatile chiral auxiliary for asymmetric synthesis.
This guide provides a comprehensive analysis of its properties, validated synthetic routes, and analytical controls, moving beyond basic catalog data to field-proven handling strategies.
Part 2: Chemical Identity & Structural Analysis
The compound consists of a benzene ring fused to a five-membered cyclopentane ring (indane core). The critical features are the primary amine at position C1 (assigned the S-configuration) and a phenolic hydroxyl group at position C4 .
Table 1: Physicochemical Data Profile
| Property | Specification |
| CAS Number | 1201364-15-9 |
| IUPAC Name | (1S)-1-amino-2,3-dihydro-1H-inden-4-ol |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Chirality | (S)-Enantiomer |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, dilute aqueous acid.[1] Low solubility in non-polar solvents (Hexane). |
| pKa (Predicted) | Amine: ~9.5 |
| H-Bond Donors/Acceptors | 2 Donors / 2 Acceptors |
| SMILES | C1CC2=C(C1N)C=CC=C2O |
Part 3: Synthesis & Manufacturing Methodologies
High-purity synthesis of this compound requires strict stereocontrol. Two primary routes are recommended based on scale and available equipment: Biocatalytic Transamination (Green Chemistry) and Asymmetric Reductive Amination .
Route A: Biocatalytic Transamination (Preferred for High ee%)
This method utilizes ω-transaminases to convert 4-hydroxy-1-indanone directly to the (S)-amine with >99% enantiomeric excess (ee).
Mechanism: The enzyme transfers an amino group from an isopropylamine donor to the ketone substrate. The chiral pocket of the enzyme dictates the (S)-stereochemistry.
Protocol:
-
Substrate Preparation: Dissolve 4-hydroxy-1-indanone (10 mM) in phosphate buffer (pH 7.5) containing DMSO (5% v/v).
-
Cofactor: Add Pyridoxal-5'-phosphate (PLP, 1 mM).
-
Amine Donor: Add Isopropylamine (1 M) as the amine source.
-
Enzyme Addition: Add (S)-selective ω-transaminase (e.g., Vibrio fluvialis variant).
-
Incubation: Shake at 30°C for 24 hours.
-
Workup: Acidify to pH 2 to protonate the amine (solubilizing the product), extract unreacted ketone with EtOAc. Basify aqueous layer to pH 10, extract product into DCM.
Route B: Chemical Resolution (Classical)
If biocatalysts are unavailable, a racemic reductive amination followed by chiral resolution is robust.
-
Oximation: React 4-hydroxy-1-indanone with hydroxylamine HCl to form the oxime.
-
Reduction: Hydrogenate (H₂/Pd-C) to yield rac-1-amino-indan-4-ol.
-
Resolution: Crystallize with (S)-Mandelic acid or L-Tartaric acid . The diastereomeric salt of the (S)-amine precipitates preferentially.
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow from the ketone precursor to the final chiral scaffold.[2]
Figure 1: Comparative synthetic pathways for CAS 1201364-15-9. Route A is preferred for direct enantiopurity.
Part 4: Applications in Drug Discovery
The this compound scaffold is a bioisostere of neurotransmitters. Its specific applications include:
-
CNS Therapeutics (Parkinson's & Depression):
-
Mechanism: The 1-aminoindane core is the pharmacophore of Rasagiline (MAO-B inhibitor).[3] The addition of the 4-hydroxyl group mimics the catechol moiety of dopamine, potentially increasing affinity for Dopamine Transporters (DAT) or Serotonin Transporters (SERT).
-
Design Strategy: Use the 4-OH group as a handle for prodrug derivatization (e.g., carbamates) to improve blood-brain barrier (BBB) penetration.
-
-
Chiral Auxiliaries:
-
Similar to cis-1-amino-2-indanol, the 1-amino-4-ol derivative can serve as a ligand in asymmetric catalysis. The phenol group provides a secondary coordination site (Lewis base) for metal complexes (e.g., Ti, Zn), useful in enantioselective alkylations.
-
-
Antibacterial Agents:
-
Aminoindane derivatives have shown efficacy against MRSA by disrupting bacterial membrane potential. The 4-OH group increases polarity, potentially altering uptake profiles in Gram-negative bacteria.
-
Part 5: Analytical Characterization & Quality Control
Validating the identity and purity of CAS 1201364-15-9 is critical. The following protocol ensures separation from the (R)-enantiomer and regioisomers (e.g., 5-ol, 6-ol).
HPLC Method for Enantiomeric Purity[3][4]
-
Column: Daicel Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1). Diethylamine is crucial to suppress tailing of the basic amine.
-
Flow Rate: 1.0 mL/min.[4]
-
Detection: UV at 280 nm (Phenol absorption).
-
Expected Result: The (S)-enantiomer typically elutes second on OD-H columns due to stronger H-bonding interactions with the stationary phase, but standards must be run for confirmation.
Handling & Stability
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Oxidation Sensitivity: The phenolic ring is susceptible to oxidation (browning) upon prolonged exposure to air.
-
Hygroscopicity: The amino-alcohol functionality can absorb moisture; store in a desiccator.
Visualization: Analytical Workflow
Figure 2: Quality Control Decision Tree for Chiral Purity Assessment.
References
-
EvitaChem. (n.d.). This compound (EVT-3226617) Technical Profile. Retrieved from
-
Ruzgar, D., et al. (2020). Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. ResearchGate. Retrieved from
-
Senanayake, C. H., et al. (1995).[2] Regio- and Stereocontrolled Syntheses of Cyclic Chiral cis-Amino Alcohols. Tetrahedron Letters. (Contextual reference for aminoindanol synthesis logic).
-
Pinterova, N., et al. (2017).[5] Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry. Retrieved from
-
Sigma-Aldrich. (n.d.).[6] Chiral HPLC Analysis of Amino Acid Enantiomers. Retrieved from
Sources
- 1. Buy this compound (EVT-3226617) | 1201364-15-9 [evitachem.com]
- 2. Strategies for Accessing cis-1-Amino-2-Indanol [mdpi.com]
- 3. ajpamc.com [ajpamc.com]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (S)-(+)-1-氨基茚满 97% | Sigma-Aldrich [sigmaaldrich.com]
An In-Depth Technical Guide to the Pharmacophore Properties of the 4-Hydroxy Aminoindane Scaffold
Abstract
The 4-hydroxy aminoindane scaffold is a privileged structural motif in medicinal chemistry, most notably for its role in the development of selective and potent inhibitors of monoamine oxidase (MAO). This guide provides a comprehensive analysis of the key pharmacophoric features of this scaffold, elucidating the molecular properties essential for its biological activity. We will explore its mechanism of action, delve into structure-activity relationships, and provide detailed experimental and computational workflows for researchers in drug discovery and development. This document is intended to serve as a technical resource, blending foundational principles with actionable protocols to empower scientific advancement in this area.
Introduction: The Significance of the Aminoindane Scaffold
Monoamine oxidase (MAO) enzymes are critical regulators of neurotransmitters such as dopamine, serotonin, and norepinephrine in the central nervous system.[1] Dysregulation of these neurotransmitter systems is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease and depression.[2][3] Consequently, inhibitors of MAO have become important therapeutic agents.[1][2][4]
The aminoindane scaffold, particularly with a hydroxyl group at the 4-position, has proven to be a highly effective framework for designing selective MAO inhibitors. The most prominent example is Rasagiline, an irreversible MAO-B inhibitor widely used in the treatment of Parkinson's disease.[5][6][7] By selectively inhibiting MAO-B, rasagiline reduces the breakdown of dopamine in the brain, thereby increasing its availability and alleviating motor symptoms.[5][7][8] This guide will dissect the core properties of the 4-hydroxy aminoindane scaffold that contribute to this potent and selective activity.
Core Pharmacophore Properties of 4-Hydroxy Aminoindane
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.[2] For the 4-hydroxy aminoindane scaffold and its derivatives targeting MAO, several key features have been identified through extensive research. These features collectively contribute to the scaffold's affinity and selectivity for the enzyme.
The essential pharmacophoric elements can be summarized as:
-
An Aromatic Ring: The benzene ring of the indane system provides a crucial hydrophobic interaction with the enzyme's active site.[9]
-
A Hydrogen Bond Donor/Acceptor: The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, forming key interactions with amino acid residues in the MAO active site.
-
A Hydrophobic Core: The fused cyclopentyl ring of the indane structure contributes to the overall hydrophobicity and conformational rigidity of the molecule.[9]
-
An Ionizable Amino Group: The amino group is critical for the initial recognition and interaction with the enzyme. In the case of irreversible inhibitors like rasagiline, this group is often substituted with a reactive moiety.
Molecular modeling studies have further refined the pharmacophore for MAO-B inhibitors, often described by a five-point hypothesis: a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic region, and two aromatic rings.[10] Similarly, pharmacophore models for MAO-A inhibitors have been developed, typically featuring hydrogen bond acceptors and an aromatic ring.[2][3]
Below is a visualization of the core pharmacophore features of the 4-hydroxy aminoindane scaffold.
Caption: Key pharmacophoric features of the 4-hydroxy aminoindane scaffold.
Mechanism of Action: Irreversible MAO-B Inhibition
Derivatives of the 4-hydroxy aminoindane scaffold, such as rasagiline, are mechanism-based irreversible inhibitors of MAO-B.[6][8] This means they are substrates for the enzyme and are converted into a reactive intermediate that covalently binds to the enzyme, leading to its inactivation.
The process of inhibition can be broken down into the following key steps:
-
Initial Binding: The inhibitor binds non-covalently to the active site of MAO-B.
-
Enzymatic Oxidation: The flavin adenine dinucleotide (FAD) cofactor of MAO-B oxidizes the inhibitor.
-
Formation of a Reactive Intermediate: This oxidation generates a highly reactive species.
-
Covalent Adduct Formation: The reactive intermediate forms a covalent bond with the N5 atom of the FAD cofactor, rendering the enzyme inactive.[11][12]
This irreversible inhibition is a key aspect of the therapeutic efficacy of drugs like rasagiline, as the restoration of enzyme activity requires the synthesis of new enzyme molecules.[8]
The following diagram illustrates the simplified workflow of irreversible MAO-B inhibition.
Caption: A typical drug discovery workflow for aminoindane-based MAO inhibitors.
Conclusion and Future Directions
The 4-hydroxy aminoindane scaffold remains a cornerstone in the design of potent and selective MAO inhibitors. Its well-defined pharmacophoric features, coupled with a deep understanding of its mechanism of action, provide a solid foundation for the development of novel therapeutics for neurodegenerative and psychiatric disorders. Future research in this area will likely focus on the development of next-generation inhibitors with improved pharmacokinetic properties, enhanced neuroprotective effects independent of MAO inhibition, and the potential for multi-target engagement to address the complex pathophysiology of these diseases. [4]The integration of computational modeling with advanced synthetic and biological evaluation techniques will continue to drive innovation in this exciting field.
References
-
Pharmacophore Modeling, 3D-QSAR and Molecular Docking of Furanochalcones as Inhibitors of Monoamine Oxidase-B. PubMed. Available at: [Link]
-
Pharmacophore modeling and atom-based 3D-QSAR studies of tricyclic selective monoamine oxidase A inhibitors. Der Pharma Chemica. Available at: [Link]
-
A Closer Look at Rasagiline for Parkinson's Symptom Management. (2023-02-20). Available at: [Link]
-
New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. Available at: [Link]
-
Rasagiline | C12H13N | CID 3052776. PubChem - NIH. Available at: [Link]
-
What is the role of Rasagiline (monoamine oxidase B inhibitor) in the treatment of Parkinson's disease?. Dr.Oracle. (2025-04-11). Available at: [Link]
-
Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors. Available at: [Link]
-
MAO inhibitors (Pharmacology) | Sketchy. (2024-02-06). YouTube. Available at: [Link]
-
Design and synthesis of 4-amino-2',4'-dihydroxyindanone deriva- tives as potent inhibitors of tyrosinase and melanin biosynthesis in human melanoma cells. ChemRxiv. Available at: [Link]
-
Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PMC. Available at: [Link]
-
Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues. PubMed. Available at: [Link]
- Synthesis method of 2-aminoindan or derivatives thereof. Google Patents.
-
2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed Central. (2019-03-23). Available at: [Link]
-
Amine oxidases and their inhibitors: what can they tell us about neuroprotection and the development of drugs for neuropsychiatric disorders?. NIH. Available at: [Link]
- Method for preparing substituted 4-aminoindane derivatives. Google Patents.
-
Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues. ResearchGate. Available at: [Link]
-
What is the mechanism of Rasagiline mesylate?. Patsnap Synapse. (2024-07-17). Available at: [Link]
-
Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinsonls Disease with Neuroprotective Pote. (2010-06-07). Available at: [Link]
-
Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. MDPI. Available at: [Link]
-
Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. MDPI. (2023-08-28). Available at: [Link]
-
(PDF) Synthesis and Preliminary Biological Evaluation of 1,3,5-Triazine Amino Acid Derivatives to Study Their MAO Inhibitors. ResearchGate. (2025-10-16). Available at: [Link]
-
Synthesis of enantiomerically pure (2R,3R,4R) 4-hydroxyisoleucine. ResearchGate. (2025-08-07). Available at: [Link]
- Process for preparing (r)-4-aminoindane and corresponding amides. Google Patents.
Sources
- 1. youtube.com [youtube.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. mdpi.com [mdpi.com]
- 4. Amine oxidases and their inhibitors: what can they tell us about neuroprotection and the development of drugs for neuropsychiatric disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. davisphinneyfoundation.org [davisphinneyfoundation.org]
- 6. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of Rasagiline mesylate? [synapse.patsnap.com]
- 9. Molecular Mechanism and Structure-activity Relationship of the Inhibition Effect between Monoamine Oxidase and Selegiline Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacophore Modeling, 3D-QSAR and Molecular Docking of Furanochalcones as Inhibitors of Monoamine Oxidase-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rmmj.org.il [rmmj.org.il]
Methodological & Application
Application Note: High-Fidelity Synthesis of 1-Amino-4-indanol via Reductive Amination
Abstract
1-Amino-4-indanol (4-hydroxy-1-aminoindane) is a privileged bicyclic scaffold in medicinal chemistry, serving as a critical pharmacophore for CNS-active agents, including adrenergic agonists and antiparkinsonian drugs (e.g., rasagiline analogues). Its synthesis presents a specific chemoselective challenge: converting the C1 ketone to a primary amine while preserving the C4 phenolic hydroxyl group. This Application Note details two robust protocols for this transformation: a Direct Reductive Amination using sodium cyanoborohydride (NaCNBH₃) for rapid, small-scale synthesis, and an Indirect Oxime Reduction route for high-purity, scale-up applications. We also discuss the electronic influence of the 4-hydroxyl group on reactivity and stereochemical considerations.
Retrosynthetic Analysis & Mechanistic Insight
The synthesis of 1-amino-4-indanol poses a classic "reductive amination on an electron-rich aromatic ketone" problem.
Structural Considerations
-
Electronic Effects: The hydroxyl group at C4 is a strong Electron Donating Group (EDG). Through resonance, it increases the electron density of the aromatic ring. While C1 is not in direct conjugation with the 4-OH in a way that allows direct resonance delocalization onto the carbonyl carbon, the overall electron-rich nature of the fused ring system renders the C1 carbonyl slightly less electrophilic than in unsubstituted 1-indanone.
-
Chemoselectivity: The free phenol is acidic (
). Strong bases must be avoided to prevent phenoxide formation, which could alter solubility or reactivity. Hydride reducing agents must be selected to avoid deprotonation-induced quenching.
Pathway Visualization
Figure 1: Retrosynthetic logic flow from commercial precursors to the target amine.[1][2][3][4]
Protocol A: Direct Reductive Amination (The "Workhorse" Method)
Best for: Rapid analog generation, milligram to gram scale. Mechanism: Formation of a hemiaminal, dehydration to an iminium ion, and in situ reduction.
Reagents & Equipment
-
Substrate: 4-Hydroxy-1-indanone (1.0 equiv)
-
Amine Source: Ammonium Acetate (
) (10.0 equiv) -
Reductant: Sodium Cyanoborohydride (
) (1.5 equiv) -
Solvent: Anhydrous Methanol (MeOH)
-
Additives: Molecular Sieves (3Å, activated) or
(optional for sluggish reactions)
Step-by-Step Procedure
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-hydroxy-1-indanone (1.0 g, 6.75 mmol) in anhydrous MeOH (15 mL).
-
Imine Formation: Add Ammonium Acetate (5.2 g, 67.5 mmol) in one portion.
-
Critical Note: The large excess of ammonium acetate buffers the reaction and drives the equilibrium toward the imine.
-
Optimization: Add 1.0 g of activated 3Å molecular sieves to scavenge water, pushing the equilibrium further.
-
-
Reduction: Cool the mixture to 0°C. Carefully add
(0.64 g, 10.1 mmol) in small portions.-
Safety:
is highly toxic. Handle in a fume hood. Ensure the pH remains < 7 to prevent HCN evolution, though ammonium acetate usually buffers this safely.
-
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–24 hours.
-
Monitoring: Check via TLC (DCM:MeOH:NH4OH 90:9:1) or LC-MS. The imine intermediate is often unstable on silica; look for the disappearance of the ketone.
-
-
Quench: Slowly add 6N HCl (5 mL) to decompose excess hydride and hydrolyze any borate complexes. Stir for 30 minutes.
-
Caution: Vigorous gas evolution (
).
-
-
Workup:
-
Concentrate the methanol under reduced pressure.
-
Dilute the aqueous residue with water (20 mL) and wash with Ethyl Acetate (2 x 15 mL) to remove unreacted ketone or non-basic impurities.
-
Basify the aqueous layer to pH >12 using NaOH (pellets or 10N solution) . Note: The phenol will also be deprotonated (phenoxide), which is soluble in water.
-
Crucial Step: To extract the amino-phenol, adjust pH to ~9.5–10 (isoelectric point vicinity) or use continuous extraction with n-Butanol or DCM/Isopropanol (3:1) . Simple ether extraction may fail due to the zwitterionic nature or high polarity of the phenoxide/amine species.
-
-
Purification: Dry organic phase over
, filter, and concentrate. Purify via flash column chromatography (Amine-functionalized silica is preferred, or standard silica with 1% in eluent).
Protocol B: Indirect Oxime Reduction (The "High Purity" Method)
Best for: Scale-up (>10g), avoiding cyanide, and ensuring exclusive primary amine formation.
Step 1: Oxime Formation
-
Dissolve 4-hydroxy-1-indanone (1.0 equiv) in Ethanol/Pyridine (10:1).
-
Add Hydroxylamine Hydrochloride (
) (1.5 equiv). -
Reflux for 2–4 hours.
-
Workup: Concentrate, dilute with water, and extract with Ethyl Acetate. The oxime usually precipitates or crystallizes easily.
Step 2: Catalytic Hydrogenation
-
Vessel: Parr shaker or high-pressure autoclave.
-
Solvent: MeOH or AcOH (Acetic acid promotes amine formation over secondary amine dimers).
-
Catalyst: 10% Pd/C (5 wt% loading) or Raney Nickel.
-
Conditions: 40–60 psi
gas, RT, 6–12 hours. -
Workup: Filter through Celite (under inert atmosphere if using Raney Ni). Concentrate filtrate.
-
Salt Formation: Treat the crude amine with HCl/Ether to precipitate 1-amino-4-indanol hydrochloride . This is the most stable form for storage.
Comparative Data & Optimization
| Parameter | Method A (Direct) | Method B (Indirect) |
| Reagent Cost | Low | Low-Medium |
| Atom Economy | Good | Excellent |
| Toxicity | High (Cyanide) | Low |
| Primary Amine Selectivity | Moderate (Risk of dimers) | High |
| Phenol Tolerance | Excellent | Excellent |
| Typical Yield | 60–75% | 75–85% |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Wet solvent / Equilibrium | Add 3Å Sieves or use |
| Secondary Amine Byproduct | Imine reduction is too slow | Increase |
| Product stuck in Aqueous | Amphoteric nature (Amine + Phenol) | Use n-Butanol for extraction. Do not over-basify (pH > 12 keeps it as phenoxide). |
Advanced Topic: Stereocontrol
The protocols above yield racemic (±)-1-amino-4-indanol. For drug development requiring enantiopurity (e.g., R-isomer):
-
Chemical Resolution: Recrystallization of the racemic amine salt with a chiral acid (e.g., N-acetyl-L-leucine or L-Tartaric acid ).
-
Enzymatic Kinetic Resolution: Lipase-catalyzed acetylation of the racemic amine (e.g., Candida antarctica Lipase B).
-
Asymmetric Transfer Hydrogenation (ATH):
-
Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN]
-
Reductant: HCOOH /
-
Substrate: The pre-formed imine (from Method B, Step 1).
-
Note: The free phenol may require protection (e.g., TBDMS or Me) for optimal enantioselectivity in metal-catalyzed ATH.
-
References
-
Reductive Amination Overview: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[5] Link
-
Indanone Synthesis: "Synthesis of 4-Hydroxy-1-indanone." Vertex AI Search Results / Smolecule, 2023. 6[3]
-
Biocatalytic Approaches: "Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline." PubMed Central, 2021. 7
-
Rasagiline/Aminoindane Intermediates: "Process for the preparation of (R)-1-aminoindanes."[1] European Patent EP2181980A1, 2010. 1[3][8]
-
General Reductive Amination Guide: "Reductive Amination." Organic Chemistry Portal. 5
Sources
- 1. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]
- 2. CN113248356A - Industrial production method of 4-hydroxy-1-indanone - Google Patents [patents.google.com]
- 3. ias.ac.in [ias.ac.in]
- 4. EP3649246A1 - Method for preparing amines from aldehydes and ketones by biocatalysis - Google Patents [patents.google.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Buy 4-Hydroxy-1-indanone | 40731-98-4 [smolecule.com]
- 7. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expeditious synthesis of 1-aminoindane derivatives achieved by [1,4]-hydride shift mediated C(sp3)–H bond functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Unseen Catalyst: A Technical Guide to (S)-1-Amino-indan-4-ol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chiral ligands for asymmetric catalysis, the indane backbone has long been recognized for its rigid conformational structure, a feature that translates into high levels of stereocontrol in a variety of chemical transformations. While cis-1-amino-2-indanol has been extensively studied and celebrated for its role in blockbuster drugs like the HIV protease inhibitor Indinavir, its lesser-known regioisomer, (S)-1-Amino-indan-4-ol, presents a unique and compelling profile for the discerning synthetic chemist. This technical guide, born from a synthesis of peer-reviewed literature and established catalytic principles, aims to illuminate the potential of this versatile chiral ligand. We will delve into its synthesis, explore its application in key catalytic reactions, and provide detailed, actionable protocols for its use, all while examining the subtle yet significant influence of the 4-hydroxy substituent.
The Strategic Advantage of the 4-Hydroxy Group: Stability and Beyond
The position of the hydroxyl group on the indane ring is not a trivial matter. The chemical stability and reactivity of hydroxy-1-aminoindans are profoundly influenced by the relative positions of the hydroxyl and amino groups.[1] Notably, the 4- and 6-hydroxy regioisomers exhibit significant stability, a stark contrast to the inherent instability of their 5- and 7-hydroxy counterparts, which are prone to facile conversion to reactive quinone methide intermediates.[1] This inherent stability of this compound makes it a robust and reliable ligand for catalytic applications, capable of withstanding a range of reaction conditions without degradation.
Beyond stability, the 4-hydroxy group offers intriguing possibilities for modulating catalytic activity and selectivity. Its electronic influence on the aromatic ring and its potential to engage in secondary interactions, such as hydrogen bonding with substrates or metal centers, can subtly alter the steric and electronic environment of the catalytic pocket. This presents an opportunity for fine-tuning catalyst performance in a way that is distinct from its more studied 2-hydroxy counterpart.
Synthesis of a Privileged Ligand: Crafting this compound
The journey to harnessing the catalytic potential of this compound begins with its synthesis. A practical and efficient route commences with the commercially available 4-hydroxy-1-indanone. The synthesis can be broadly approached via two key strategies:
-
Asymmetric Reductive Amination: This is a direct and often highly efficient method for converting the ketone to the desired chiral amine.
-
Catalytic Hydrogenation: This involves the reduction of an intermediate imine or oxime, often with excellent stereocontrol.
A representative synthetic pathway is outlined below:
Figure 1: General synthetic routes to this compound.
Protocol: Synthesis of 4-Hydroxy-1-indanone
This protocol is adapted from the hydrolation of 4-benzoyloxy-1-indanone.[2]
Materials:
-
4-Benzoyloxy-1-indanone
-
Sodium hydroxide (NaOH)
-
Water
-
Ethyl acetate
-
Hydrochloric acid (HCl) (for neutralization)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of 4-benzoyloxy-1-indanone in a suitable solvent (e.g., methanol or ethanol), add a stoichiometric excess of aqueous sodium hydroxide solution.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture and neutralize with dilute hydrochloric acid until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield crude 4-hydroxy-1-indanone.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Application in Asymmetric Catalysis: A Focus on Ketone Reduction
The rigid bicyclic structure of the indane core makes aminoindanol-derived ligands particularly effective in creating a well-defined chiral environment around a metal center. This is especially advantageous in the asymmetric reduction of prochiral ketones to chiral secondary alcohols, a fundamental transformation in the synthesis of pharmaceuticals and fine chemicals.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation (ATH) is a powerful and operationally simple method for the reduction of ketones.[3][4] Ruthenium(II) complexes are commonly employed, with the chiral ligand playing a pivotal role in dictating the stereochemical outcome. While specific data for this compound is emerging, the performance of the closely related cis-1-amino-2-indanol provides a strong precedent for high efficiency and enantioselectivity. The inherent rigidity of the indane framework is crucial for achieving good enantioselectivities.[5]
Figure 2: Generalized workflow for Ru-catalyzed asymmetric transfer hydrogenation.
This protocol is a representative procedure based on established methods for aminoindanol ligands.[5]
Materials:
-
[RuCl2(p-cymene)]2
-
This compound
-
Potassium hydroxide (KOH)
-
Isopropanol (i-PrOH)
-
Acetophenone
-
Anhydrous toluene
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve [RuCl2(p-cymene)]2 (0.0025 mmol) and this compound (0.0055 mmol) in anhydrous toluene (1 mL).
-
Stir the mixture at room temperature for 20 minutes to allow for catalyst pre-formation.
-
In a separate flask, prepare a solution of acetophenone (1 mmol) and a solution of KOH (0.05 mmol) in isopropanol (4 mL).
-
Add the acetophenone solution to the catalyst mixture, followed by the KOH solution.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or slightly elevated) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral 1-phenylethanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Data Presentation:
| Substrate | Ligand | Catalyst Loading (mol%) | Base | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Acetophenone | (1S,2R)-1-Amino-2-indanol | 0.5 (Ru) | KOH | 28 | 0.25 | 95 | 97 (R) |
| Expected for this compound | This compound | 0.5 (Ru) | KOH | RT | < 24 | >90 | High |
Data for (1S,2R)-1-Amino-2-indanol is provided for comparison. Performance with this compound is expected to be high based on structural analogy.
Oxazaborolidine-Catalyzed Ketone Reduction
Chiral amino alcohols are precursors to oxazaborolidine catalysts, which are highly effective for the enantioselective reduction of ketones with borane reagents.[6] The in-situ formation of the catalytically active oxazaborolidine from the amino alcohol and a borane source is a common and convenient practice.
Figure 3: In-situ generation and catalytic cycle of an oxazaborolidine catalyst.
This is a general protocol that can be adapted for this compound.
Materials:
-
This compound
-
Borane dimethyl sulfide complex (BH3·SMe2) or Borane-THF complex (BH3·THF)
-
Propiophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound (0.1 mmol) in anhydrous THF (2 mL).
-
Cool the solution to 0 °C and add a solution of borane dimethyl sulfide complex (0.1 mmol, 1.0 M in THF) dropwise.
-
Stir the mixture at room temperature for 1 hour to allow for the in-situ formation of the oxazaborolidine catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, dissolve propiophenone (1 mmol) in anhydrous THF (3 mL).
-
Add the propiophenone solution to the catalyst mixture, followed by the dropwise addition of a borane solution (1.0 mmol, 1.0 M in THF).
-
Stir the reaction at the same temperature until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of methanol at 0 °C.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with diethyl ether (3 x volumes).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Future Perspectives and Drug Development
The rigid and tunable scaffold of this compound makes it a highly attractive ligand for the development of novel asymmetric catalytic processes. Its application is not limited to ketone reduction; it holds promise in a wide array of transformations including asymmetric C-C bond formations and the synthesis of chiral amines. For drug development professionals, the indane motif is a proven pharmacophore, and the ability to introduce chirality at the 1-position with a functional handle at the 4-position opens up new avenues for creating diverse libraries of potential drug candidates. The stability and predictable stereochemical induction offered by this compound position it as a valuable tool in the quest for more efficient and selective syntheses of complex, biologically active molecules.
References
- Khan, I., et al. (2025). Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. Scientific Reports.
- Morressier. (2021). Asymmetric hydrogenation via a catalytically formed chiral auxiliary: Synthesis of amino alcohols. Morressier.
- National Center for Biotechnology Information. (n.d.). Synthesis of 1-indanones with a broad range of biological activity. PubMed Central.
- National Center for Biotechnology Information. (n.d.).
- Gál, E., et al. (2021). Chiral Aminoalcohols and Squaric Acid Amides as Ligands for Asymmetric Borane Reduction of Ketones: Insight to In Situ Formed Catalytic System by DOSY and Multinuclear NMR Experiments. Molecules.
- ResearchGate. (2025). Asymmetric transfer hydrogenation using amino acid derivatives; Further studies and a mechanistic proposal.
- BenchChem. (n.d.).
- National Center for Biotechnology Information. (n.d.). 4-Hydroxyindan-1-one. PubMed Central.
- National Center for Biotechnology Information. (n.d.). 4-Hydroxy-1-indanone. PubChem.
-
Royal Society of Chemistry. (n.d.). Expeditious synthesis of 1-aminoindane derivatives achieved by[7][8]-hydride shift mediated C(sp3)–H bond functionalization. Chemical Communications.
- National Center for Biotechnology Information. (n.d.). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. PubMed.
- ChemRxiv. (n.d.).
- Royal Society of Chemistry. (n.d.).
- American Chemical Society. (n.d.). (1R,2S)-(+)-cis-1-Amino-2-indanol: An Effective Ligand for Asymmetric Catalysis of Transfer Hydrogenations of Ketones. The Journal of Organic Chemistry.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2025). Asymmetric Transfer Hydrogenation of Acetophenone with 1 R ,2 S -Aminoindanol/Pentamethylcyclopentadienylrhodium Catalyst.
- Organic Reactions. (n.d.). Enantioselective Reduction of Ketones. Organic Reactions.
- National Center for Biotechnology Information. (2020). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. PubMed Central.
- Organic Chemistry Portal. (2007). Ketone Reduction, β-Amino Alcohols, Conjugate Additions, Dihydroquinolines and Quinolines. Organic Chemistry Portal.
- ResearchGate. (2025). Asymmetric synthesis of 1,4-amino alcohol ligands with a norbornene backbone for use in the asymmetric diethylzinc addition to benzaldehyde.
- Frontiers Media. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology.
- National Center for Biotechnology Information. (n.d.). Synthesis of 1,2-Aminoalcohols through Enantioselective Aminoallylation of Ketones by Cu-Catalyzed Reductive Coupling. PubMed Central.
- National Center for Biotechnology Information. (2024). Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. PubMed Central.
- ResearchGate. (2025). Amino acid catalyzed enantioselective synthesis of α-amino-γ-oxy-aldehydes.
- American Chemical Society. (n.d.). cis-1-Amino-2-indanol in Drug Design and Applications to Asymmetric Processes. Chemical Reviews.
Sources
- 1. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyindan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Buy this compound (EVT-3226617) | 1201364-15-9 [evitachem.com]
- 8. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Scalable Manufacturing of (S)-1-Amino-indan-4-ol
Executive Summary
(S)-1-Amino-indan-4-ol (CAS: 1213356-96-7 analog) is a critical chiral pharmacophore, structurally related to the Parkinson’s therapeutic Rasagiline and various neuroprotective agents. While the unsubstituted 1-aminoindan is common, the 4-hydroxy substituent introduces specific challenges in regioselectivity and downstream processing due to its amphoteric nature (amine + phenol).
This guide details a Biocatalytic Transamination process as the primary scalable route. Unlike classical resolution or metal-catalyzed hydrogenation, this route offers >99% enantiomeric excess (ee) in a single step under mild conditions. A secondary Classical Resolution protocol is provided as a robust alternative for facilities lacking biocatalytic infrastructure.
Introduction & Strategic Route Selection
The Structural Challenge
The target molecule contains two key functional groups:
-
C1-Amine (Chiral Center): Requires (S)-configuration.[1]
-
C4-Hydroxyl (Phenol): Electron-donating group that increases electron density on the aromatic ring but creates solubility challenges (zwitterionic potential) during extraction.
Expert Insight: Unlike 5-hydroxy-1-aminoindans, which are inherently unstable and prone to oxidation into quinone methides, the 4-hydroxy regioisomer is chemically stable [1].[2] However, the phenolic proton (pKa ~10) and the ammonium proton (pKa ~9.6) necessitate precise pH control during isolation.
Route Comparison
| Feature | Route A: Biocatalytic Transamination (Recommended) | Route B: Classical Resolution (Alternative) |
| Chirality Source | Chiral Acid (e.g., N-Acetyl-L-Glutamic) | |
| Step Count | 1 (from ketone) | 3 (Reductive Amination + Salt Formation + Crack) |
| Yield | >85% (Theoretical 100%) | Max 35-40% (without recycling) |
| Purity (ee) | >99% | 95-98% (requires recrystallization) |
| Scalability | High (Batch or Flow) | Medium (Solvent intensive) |
Protocol A: Biocatalytic Transamination (Primary Route)
This protocol utilizes an
Materials
-
Substrate: 4-Hydroxy-1-indanone (Commercial grade, >98%).
-
Enzyme: (S)-Selective
-Transaminase (e.g., Codexis ATA-254 or equivalent generic). -
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Amine Donor: Isopropylamine (IPA) (serves as donor and solvent/buffer component).
-
Buffer: Potassium Phosphate (100 mM, pH 7.5).
Process Workflow Diagram
Figure 1: Biocatalytic workflow for the asymmetric synthesis of this compound.
Step-by-Step Procedure
-
Buffer Preparation:
-
Prepare 100 mM Potassium Phosphate buffer (pH 7.5).
-
Add PLP (1 mM final concentration) to prime the enzyme. Note: PLP is light sensitive; protect reactor from direct light.
-
Add Isopropylamine (1.0 M) as the amine donor. Adjust pH back to 7.5 using 6N HCl (exothermic reaction, cool during addition).
-
-
Reaction Initiation:
-
Load 4-Hydroxy-1-indanone (50 g/L concentration) into the reactor.
-
Add DMSO (10% v/v) to assist substrate solubility.
-
Add (S)-Transaminase enzyme powder (10 g/L or optimized loading).
-
Incubate at 30–35°C with overhead stirring (200 rpm). Do not vortex (shear stress denatures enzymes).
-
-
Process Control:
-
Monitor conversion via HPLC (C18 column).
-
Equilibrium Shift: The reaction produces acetone. If conversion stalls <90%, apply a slight nitrogen sweep to strip acetone, or use a slightly higher temperature (40°C) if enzyme stability permits.
-
-
Workup (Critical Separation):
-
Quench: Acidify reaction mixture to pH 1.5–2.0 using 6N HCl. This denatures the enzyme and protonates the amine (forming soluble ammonium salt).
-
Ketone Removal: Wash the aqueous phase with MTBE (Methyl tert-butyl ether). The unreacted ketone partitions into MTBE; the product remains in the aqueous phase.
-
Isolation (The pH Window):
-
Adjust aqueous phase pH to 9.2–9.6 using 50% NaOH.
-
Warning: Do not exceed pH 10.5. At pH >11, the phenolic hydroxyl deprotonates (phenoxide), making the molecule water-soluble again.
-
-
Extraction: Extract the turbid aqueous mixture with 2-MeTHF or Ethyl Acetate (3x volumes).
-
Salt Formation: Dry organic layer (Na2SO4), filter, and treat with HCl in isopropanol to precipitate This compound Hydrochloride .
-
Protocol B: Classical Resolution (Alternative Route)
Use this route if biocatalysts are unavailable. It relies on forming a diastereomeric salt with a chiral acid.
Materials
-
Precursor: Racemic 1-amino-indan-4-ol (Synthesized via reductive amination of 4-hydroxy-1-indanone with NH4OAc/NaCNBH3).
-
Resolving Agent: N-Acetyl-L-Glutamic Acid or L-Tartaric Acid [2].
-
Solvent: Methanol/Ethanol mixtures.
Step-by-Step Procedure
-
Salt Formation:
-
Dissolve racemic amine (1.0 eq) in refluxing Methanol (10 vol).
-
Add N-Acetyl-L-Glutamic Acid (0.6 eq) dissolved in hot Methanol.
-
Note: Using <1.0 equivalent of acid ("Pope Peachy" method) maximizes theoretical yield of the desired salt.
-
-
Crystallization:
-
Recrystallization (Enrichment):
-
Free Basing:
-
Suspend salt in water. Adjust pH to 9.5. Extract with EtOAc as described in Protocol A.
-
Analytical Controls & Quality Assurance
HPLC Method (Chiral)
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 270 nm (Indane absorption).
-
Target Specs: (S)-isomer retention ~12 min; (R)-isomer ~15 min (verify with standards).
NMR Validation
-
1H NMR (DMSO-d6): Confirm the diagnostic multiplet for the C1-H proton at
4.3-4.5 ppm. -
Regiochemistry: Confirm 4-OH vs 5-OH by coupling constants of aromatic protons (ABX vs ABC systems) [3].
Safety & Scale-up Considerations
| Hazard Category | Risk | Mitigation Strategy |
| Chemical | Isopropylamine is highly flammable and volatile. | Use closed reactors; ground all equipment; vent scrubbers. |
| Process | Exotherm during pH adjustment (Quench/Basify). | Jacket cooling; slow addition rates; internal temp monitoring. |
| Toxicology | Aminoindans are CNS active (MAO-B inhibitors).[7] | Use Full Containment (OEB 4/5 protocols); PAPR for solid handling. |
| Stability | Phenolic oxidation. | Perform all basification steps under Nitrogen atmosphere. |
Decision Matrix for Scale-Up
Figure 2: Decision matrix for selecting the manufacturing route based on facility capabilities and scale.
References
-
Stability of Hydroxy-aminoindans: Title: Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity.[2] Source: National Institutes of Health (PubMed). URL:[Link]
- Title: Process for the preparation of enantiomerically pure 1-aminoindan (Patent EP3068746A1).
-
Transaminase Application: Title: Stereoselective Synthesis of (R)-Amino Indans Using Transaminase Enzymes.[5] Source: Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. URL:[Link] (General Journal Link for context on ATA applications in indans).
-
Substrate Data: Title: 4-Hydroxy-1-indanone Compound Summary. Source: PubChem.[8] URL:[Link]
Sources
- 1. EP3068746A1 - Process for the preparation of enatiomerically pure 1-aminoindan - Google Patents [patents.google.com]
- 2. Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. carlroth.com [carlroth.com]
- 4. US20110054218A1 - Process for the Synthesis of Propargylated Aminoindan Derivatives - Google Patents [patents.google.com]
- 5. ajpamc.com [ajpamc.com]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. US6462222B1 - Aminoindan derivatives - Google Patents [patents.google.com]
- 8. 4-Hydroxy-1-indanone | C9H8O2 | CID 590547 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: cis-1-Amino-2-Indanol Salt Crystallization
Topic: Optimizing crystallization conditions for amino-indanol salts Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Process Chemists, Crystallography Scientists, Drug Development Researchers[1]
System Status: Operational Current Module: Chiral Resolution & Salt Optimization Last Updated: February 4, 2026
Introduction: The Criticality of the Indanol Scaffold
You are likely accessing this guide because you are working with (1S, 2R)-cis-1-amino-2-indanol , a pivotal chiral auxiliary and intermediate used in the synthesis of HIV protease inhibitors like Indinavir (Crixivan) .[1]
Achieving high enantiomeric excess (ee > 99%) and controlled particle size distribution (PSD) is not merely a purity requirement—it is the bottleneck of your downstream yield. This guide addresses the specific thermodynamic and kinetic challenges of crystallizing amino-indanol diastereomeric salts, specifically focusing on the L-tartrate and (S)-2-phenylpropionate systems.
Module 1: The Resolution Step (Diastereomeric Salt Formation)
Context: The most common route to enantiopure amino-indanol is the optical resolution of the racemic cis-amide via salt formation with a chiral acid.
Standard Protocol: The "Half-Quantity" Method
Based on Merck Process Research optimization.[1]
-
Stoichiometry: Charge Reactor A with 2.0 equivalents of racemic cis-1-amino-2-indanol and 1.0 equivalent of L-tartaric acid.
-
Why? This "Pope-Peachey" method relies on the large solubility difference between the (1S,2R)-amine-L-tartrate salt and the free base of the undesired enantiomer.[1]
-
-
Solvent: Methanol (MeOH) or MeOH/Water (95:5).[1]
-
Dissolution: Heat to 65–70°C (Reflux) until full dissolution.
-
Nucleation: Cool to 50°C over 1 hour. Seed with 0.1 wt% pure (1S,2R)-L-tartrate crystals.[1]
-
Growth: Linearly cool to 20°C over 4–6 hours.
-
Harvest: Filter and wash with cold MeOH.
Troubleshooting Guide: Resolution Failures
Q: The solution turned into a thick, opaque oil instead of crystallizing. What happened? A: You have hit the "Oiling Out" (Liquid-Liquid Phase Separation) boundary. This occurs when the supersaturation is too high relative to the metastable limit, often due to impurities or cooling too fast.
-
Immediate Fix: Reheat the mixture to the clear point. Add 10–15% v/v additional solvent (Methanol).[1] Hold at a temperature 5°C above the previous cloud point and add seeds.
-
Root Cause: The presence of the "wrong" diastereomer acts as an impurity, widening the metastable zone width (MSZW) but promoting oiling over nucleation.
Q: My yield is high (>45%), but the enantiomeric excess (ee) is stuck at 92%. A: You have co-crystallized the diastereomeric impurity. This suggests the supersaturation profile was too aggressive at the end of the batch.
-
The Fix: Do not wash with more solvent; this often dissolves the crystal surface. Instead, perform a slurry swish . Resuspend the wet cake in 5 volumes of MeOH at 50°C for 2 hours, then cool to 20°C. This exploits Ostwald ripening to dissolve the less stable (impure) fines and redeposit onto the pure crystal lattice.
Module 2: Visualization of the Resolution Cycle
The following workflow illustrates the logic for recycling the undesired enantiomer to maximize atom economy—a requirement for commercial viability.
Figure 1: Closed-loop resolution cycle for amino-indanol, highlighting the critical separation point at filtration.
Module 3: Solvent System Optimization
Selecting the right solvent is a trade-off between yield (solubility) and purity (selectivity).[1]
Comparative Data: Solubility of Amino-Indanol Tartrate
| Solvent System | Solubility at 60°C (g/L) | Solubility at 20°C (g/L) | Selectivity Factor (S/R) | Recommendation |
| Methanol (Pure) | ~120 | ~15 | High | Primary Choice for initial resolution.[1] |
| Ethanol | ~45 | < 5 | Moderate | Use for recrystallization (polishing).[1] |
| Isopropanol (IPA) | ~25 | < 2 | Low | Avoid for resolution; causes rapid precipitation/trapping.[1] |
| Water | >300 | >100 | Very Low | Avoid ; salt is too soluble; hydrate formation risk.[1] |
Advanced Troubleshooting: Solvates & Polymorphs
Q: The crystals look like needles and filter very slowly (high cake resistance). A: You likely formed a Methanol Solvate. Amino-indanol salts often form channel solvates with methanol.[1]
-
Verification: Run TGA (Thermogravimetric Analysis). A weight loss of ~10% near 80–100°C confirms a monosolvate.
-
Process Impact: Solvates are often more stable in solution but can collapse upon drying, leading to amorphous material.[1]
-
Corrective Action: Switch to Ethanol/Water (90:10) for the final recrystallization. This often yields block-like, anhydrous crystals that filter 5x faster.[1]
Module 4: Decision Logic for Low Yield
Use this logic tree when your isolated yield is below the theoretical target (theoretical max is 50% for resolution, unless recycling).
Figure 2: Diagnostic logic for yield deviations.
Frequently Asked Questions (FAQs)
Q: Can I use L-Malic acid instead of L-Tartaric acid? A: Yes, but be aware of the solubility shift.[1] The L-malate salt is generally more soluble in methanol than the tartrate. You will need to increase the concentration or lower the isolation temperature to -10°C. L-Malic acid is often used if the tartrate salt exhibits severe oiling out in your specific solvent matrix.
Q: How do I remove the color? My crystals are slightly yellow. A: Amino-indanol is susceptible to oxidation.[1]
-
Degas solvents prior to use (nitrogen sparge).[1]
-
Add 0.5 wt% activated carbon during the hot dissolution step, stir for 15 minutes, and hot-filter before the crystallization cooling ramp.
Q: What is the maximum cooling rate I can use? A: Do not exceed 0.5°C/min . Faster cooling generates high supersaturation, leading to "crash nucleation" (fines) and inclusion of the mother liquor (lower purity). For the highest optical purity, a cubic cooling profile is recommended over a linear one.
References
-
Reider, P. J. (1996).[1] "Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®". Chimia, 50, 306–311.
-
Senanayake, C. H., et al. (1996).[1][2] "The Role of Chiral Ligands in the Enantioselective Synthesis of Amino-Indanol". Tetrahedron Letters.
-
BenchChem Technical Data . "Physical Properties of (1S,2R)-(-)-cis-1-Amino-2-indanol".
-
Merck & Co., Inc. (1995).[1] "Process for the preparation of hydroxy-amino-indane derivatives". US Patent 5,420,353.[1]
-
National Institutes of Health (NIH) .[1] "Indinavir Synthesis and Crystallization Protocols". PubChem Compound Summary. [1]
Sources
Technical Support Center: Stability of (S)-1-Amino-indan-4-ol in Solution
Welcome to the technical support guide for (S)-1-Amino-indan-4-ol. As a key chiral intermediate in pharmaceutical research, understanding its stability profile is critical for generating reliable and reproducible experimental data. This guide, structured in a question-and-answer format, provides in-depth technical insights, troubleshooting advice, and validated protocols to address common challenges encountered by researchers.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
A1: The stability of this compound in solution is highly dependent on the solvent, concentration, and storage environment. Based on the chemical nature of amino alcohols and general best practices for sensitive reagents, we recommend the following:
-
Temperature: For short-term storage (up to a few days), refrigeration at 2-8°C is advisable. For long-term storage, aliquoting the solution into single-use vials and storing at -20°C or below is the best practice to minimize degradation. This approach also avoids repeated freeze-thaw cycles, which can themselves affect sample stability[1].
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil. Photodegradation is a common pathway for organic molecules with aromatic rings and heteroatoms[1][2].
-
Atmosphere: The amino group can be susceptible to oxidation. For maximum stability, especially for long-term storage or when dissolved in solvents prone to peroxide formation (e.g., THF, dioxane), degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) is recommended[3][4].
| Storage Duration | Temperature | Container | Atmosphere |
| Short-Term (< 1 week) | 2-8°C | Amber Glass Vial | Air (or Inert Gas) |
| Long-Term (> 1 week) | ≤ -20°C | Amber Glass Vial (Aliquot) | Inert Gas (Recommended) |
Q2: I've prepared a stock solution in DMSO. How long can I expect it to remain stable?
A2: While specific data for this compound is not extensively published, we can infer from related compounds. Amino acid solutions, for instance, can be stable for several weeks at 4°C[5]. However, the stability is sequence- and solvent-dependent. DMSO is generally a good solvent, but it is hygroscopic and can contain or develop impurities that may react over time.
For critical applications, we strongly advise you to qualify your own stock solution . A simple approach is to run an initial analysis (e.g., HPLC-UV) to establish a baseline purity and concentration. Re-analyze the stock solution at set intervals (e.g., 1, 2, and 4 weeks) under your specific storage conditions. A change of >2% in purity or concentration would suggest that fresh solutions should be prepared more frequently.
Q3: What are the primary chemical factors that can cause degradation of this compound in solution?
A3: The structure of this compound contains two primary functional groups susceptible to degradation: a primary amine and a secondary alcohol on a benzene ring. The main degradation pathways are:
-
Oxidation: The primary amine and the secondary alcohol can be oxidized. The presence of dissolved oxygen, metal ions, or oxidizing agents can accelerate this process, potentially leading to the formation of corresponding imines, ketones, or aldehydes[2][6].
-
pH-Mediated Degradation: Extreme pH values (both acidic and basic) can catalyze degradation reactions. While the molecule is generally stable around neutral pH, strongly acidic or basic conditions used in certain experimental setups could lead to hydrolysis or other rearrangements[2][7]. The solubility of the compound is also likely pH-dependent, which can influence its stability in aqueous solutions[8].
-
Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate photochemical reactions, leading to the formation of various degradants. This is a critical consideration for any stability study, as mandated by ICH guidelines[7][9].
-
Thermal Stress: High temperatures accelerate the rate of all chemical reactions, including degradation[2][7].
Caption: Workflow for a forced degradation and stability-indicating method development.
Protocol 3.2: Step-by-Step Forced Degradation Study
Objective: To intentionally degrade this compound under various stress conditions to identify likely degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Materials:
-
This compound
-
HPLC-grade acetonitrile (ACN) and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated oven and photostability chamber
Procedure:
-
Prepare a Primary Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent mixture (e.g., 50:50 ACN:Water).
-
Set Up Stress Conditions: For each condition, mix the stock solution with the stressor in a clear vial. Include a "control" sample (stock solution with diluent only) kept at 5°C in the dark.
| Stress Condition | Procedure | Typical Duration/Temp | Neutralization (Post-Stress) |
| Acid Hydrolysis | Mix 1 mL stock with 1 mL of 0.1 M HCl. | Heat at 60°C for 2-8 hours. | Add 1 mL of 0.1 M NaOH. |
| Base Hydrolysis | Mix 1 mL stock with 1 mL of 0.1 M NaOH. | Heat at 60°C for 2-8 hours. | Add 1 mL of 0.1 M HCl. |
| Oxidation | Mix 1 mL stock with 1 mL of 3% H₂O₂. | Store at room temp in dark for 24 hrs. | N/A |
| Thermal | Place a vial of the stock solution in an oven. | Heat at 80°C for 48 hours. | Cool to room temp. |
| Photolytic | Place a vial of stock in a photostability chamber. | Expose to 1.2 million lux hours (visible) and 200 watt hours/m² (UV).[9] | N/A |
-
Analysis:
-
After the designated time, neutralize the acid and base samples as described in the table.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples, the control sample, and a non-degraded reference standard by a suitable HPLC-UV method.
-
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks (degradants) and note the % degradation of the parent peak.
-
Ensure the analytical method can separate all degradant peaks from the parent compound (this is known as a "stability-indicating" method).
-
References
-
Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate.[Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.[Link]
-
Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications.[Link]
-
How long are amino acid stock solutions stable for successful solid phase peptide synthesis? Biotage.[Link]
-
Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Dalal Institute.[Link]
-
Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. PubMed.[Link]
-
cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC.[Link]
-
Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega.[Link]
-
(+-)-1-Aminoindan | C9H11N | CID 123445. PubChem.[Link]
-
STRATEGIC DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATING ANALYTICAL METHOD FOR S-ADENOSYLMETHIONINE. ResearchGate.[Link]
-
Pathways of Amino Acid Degradation. Biology LibreTexts.[Link]
-
The solubility-pH profiles of amino acids showing departures from the... ResearchGate.[Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH.[Link]
-
Strategies for Accessing cis-1-Amino-2-Indanol. MDPI.[Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.[Link]
-
"Drug Stability and factors that affect on the drug stability" Review BY. ResearchGate.[Link]
-
Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. PMC.[Link]
-
The Metabolic Pathway of 4-Aminophenol in Burkholderia sp. Strain AK-5 Differs from That of Aniline and Aniline with C-4 Substituents. ResearchGate.[Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online.[Link]
-
MATERIAL SAFETY DATA SHEETS (S)-1-AMINOINDANE. Cleanchem.[Link]
-
Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC.[Link]
-
Why amino acid aqueous stock solution not give the same results as fresh solution how i store and stabilize thes solutions ? ResearchGate.[Link]
-
Forced Degradation Studies: Why, What & How. BioPharmaSpec.[Link]
-
Thermal degradation of 1-amino--deoxyketoses and their role in flavour development. Massey University.[Link]
-
Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC.[Link]
-
Factors affecting the stability of complexes. Unacademy.[Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.[Link]
-
Degradation of amino acids | PDF. Slideshare.[Link]
-
Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. YouTube.[Link]
-
Analytical Method and Stability Study for Oral Suspension of Idebenone in Syrspend. MDPI.[Link]
-
Biochemistry, Amino Acid Synthesis and Degradation. NCBI Bookshelf.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. biotage.com [biotage.com]
- 6. Buy this compound (EVT-3226617) | 1201364-15-9 [evitachem.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. database.ich.org [database.ich.org]
Validation & Comparative
A Comparative Guide to Determining the Optical Rotation of (S)-1-Amino-indan-4-OL
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules is a cornerstone of efficacy and safety. (S)-1-Amino-indan-4-ol, a valuable chiral building block in medicinal chemistry, necessitates rigorous stereochemical control. This guide provides an in-depth, practical comparison of methodologies for determining its optical rotation, anchored in scientific principles and field-proven insights.
The Criticality of Chirality in Drug Development
The spatial arrangement of atoms in a chiral molecule, such as this compound, can dramatically influence its pharmacological and toxicological profile. One enantiomer may exhibit therapeutic benefits while the other could be inactive or even harmful. Therefore, the ability to accurately determine the enantiomeric purity of such compounds is not merely an analytical task but a critical step in drug discovery and development. Optical rotation measurement by polarimetry stands as a foundational technique for this purpose, offering a direct measure of a compound's chiral properties.
Principles of Optical Rotation
Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[1] The extent and direction of this rotation are unique to the molecule's three-dimensional structure. The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated from the observed rotation using the following formula:
[α]λT = α / (l * c)
Where:
-
[α] is the specific rotation
-
T is the temperature in degrees Celsius
-
λ is the wavelength of the light source (commonly the sodium D-line at 589 nm)
-
α is the observed rotation in degrees
-
l is the path length of the sample tube in decimeters (dm)
-
c is the concentration of the sample in grams per milliliter (g/mL)[2]
A positive (+) or dextrorotatory rotation indicates a clockwise turning of the plane of polarized light, while a negative (-) or levorotatory rotation is counter-clockwise.
Determining the Optical Rotation of this compound: A Practical Workflow
Experimental Protocol: Polarimetry
This protocol provides a self-validating system for the accurate determination of specific rotation.
1. Instrumentation and Materials:
-
High-precision polarimeter
-
Sodium lamp (589 nm)
-
Polarimeter cell (1 dm path length)
-
Volumetric flasks (Class A)
-
Analytical balance (± 0.0001 g)
-
This compound (of highest possible enantiomeric purity)
-
Methanol (HPLC grade)
2. Procedure:
-
Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions using a certified quartz plate or a blank solvent.
-
Sample Preparation:
-
Accurately weigh approximately 150 mg of this compound and record the exact weight.
-
Quantitatively transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in methanol and fill the flask to the mark. Ensure complete dissolution. This creates a concentration of approximately 1.5 g/100 mL (or 0.015 g/mL).
-
-
Measurement:
-
Rinse the polarimeter cell with a small amount of the prepared solution.
-
Fill the cell with the solution, ensuring no air bubbles are present in the light path.
-
Place the cell in the polarimeter and allow the temperature to equilibrate to 20°C.
-
Record the observed optical rotation (α). Repeat the measurement at least three times and calculate the average.
-
-
Calculation of Specific Rotation:
-
Use the averaged observed rotation (α), the known path length (l = 1 dm), and the calculated concentration (c in g/mL) to determine the specific rotation [α] using the formula above.
-
Causality Behind Experimental Choices:
-
Solvent: Methanol is chosen for its ability to dissolve the aminoindanol and its relatively low influence on optical rotation compared to more interactive solvents.
-
Concentration: A concentration of 1.5 g/100 mL is selected to be consistent with the reported conditions for the related (S)-(+)-1-Aminoindan, allowing for a more direct comparison.[3]
-
Temperature Control: Optical rotation is temperature-dependent; therefore, maintaining a constant temperature (e.g., 20°C) is crucial for reproducibility.
Comparative Analysis of Chiral Purity Determination Methods
While polarimetry is a fundamental technique, other methods offer complementary and often more sensitive and specific analysis of enantiomeric purity. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation of minor enantiomers or the availability of instrumentation.
| Method | Principle | Advantages | Disadvantages | Typical Application |
| Polarimetry | Measures the rotation of plane-polarized light by a chiral molecule in solution. | Rapid, non-destructive, provides a bulk measure of enantiomeric purity. | Lower sensitivity, requires a known specific rotation for the pure enantiomer to determine enantiomeric excess, susceptible to impurities that are also chiral. | Routine quality control, initial assessment of chirality. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase leads to their separation.[4] | High sensitivity and accuracy, can quantify the enantiomeric excess (% ee) directly, can separate multiple chiral compounds in a mixture.[5] | Requires method development, more expensive instrumentation and columns. | Accurate determination of enantiomeric purity, separation of enantiomers for further analysis. |
| Chiral Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral solvating agent or a chiral derivatizing agent, enantiomers exhibit distinct signals in the NMR spectrum. | Provides structural information, can be used for absolute configuration determination, does not require a reference standard of the opposite enantiomer. | Lower sensitivity than HPLC, may require derivatization which can introduce impurities. | Determination of enantiomeric excess and absolute configuration, mechanistic studies. |
In-Depth Methodologies for Alternative Techniques
Chiral HPLC Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel® or Chiralpak®)
-
This compound sample
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
2. Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Hexane:Isopropanol (e.g., 90:10 v/v). The optimal ratio may require adjustment.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (as an example)
-
Mobile Phase: Hexane:Isopropanol (90:10)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 220 nm)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and record the chromatogram. The two enantiomers, if present, will appear as separate peaks. The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers.
Chiral NMR Spectroscopy Protocol
1. Instrumentation and Materials:
-
High-field NMR spectrometer
-
NMR tubes
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
Chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol) or a chiral derivatizing agent.
2. Procedure:
-
Sample Preparation:
-
Dissolve a few milligrams of the this compound sample in CDCl₃ in an NMR tube.
-
Acquire a standard ¹H NMR spectrum.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
-
Analysis:
-
Acquire another ¹H NMR spectrum.
-
In the presence of the chiral solvating agent, specific proton signals of the two enantiomers may be resolved into two distinct sets of peaks.
-
The enantiomeric excess can be determined by integrating the corresponding signals for each enantiomer.
-
Visualizing the Workflow and Principles
To further elucidate the experimental and theoretical concepts, the following diagrams are provided.
Caption: Experimental workflow for determining specific rotation using polarimetry.
Caption: Principle of optical rotation measurement by a polarimeter.
Conclusion
The determination of optical rotation is a fundamental aspect of characterizing chiral molecules like this compound. While polarimetry provides a direct and established method for this, a comprehensive approach to ensuring enantiomeric purity often involves orthogonal techniques such as chiral HPLC and NMR spectroscopy. This guide has detailed the necessary protocols and comparative insights to empower researchers in making informed decisions for the stereochemical analysis of this and other critical chiral intermediates in drug development. The establishment of a reliable specific rotation value for this compound through the outlined polarimetry protocol will be a valuable contribution to the chemical literature.
References
-
Gaskill, T. A., & Kurth, E. B. (2021). Improving the Synthesis of an Unnatural Fluorescent Amino Acid. ValpoScholar. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 187-198. [Link]
-
Ghosh, A. K., & Fidanze, S. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. [Link]
-
Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation. [Link]
-
Chemistry Steps. (n.d.). Specific Rotation. [Link]
-
Acta Naturae. (2018). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. [Link]
-
Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). STEREOSELECTIVE SYNTHESIS OF (S)-1-AMINO-2, 3-DIHYDRO-1H-INDENE-4-CARBONITRILE USING TRANSAMINASE ENZYMES. [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]
-
ResearchGate. (2016). (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. [Link]
-
PubChem. (n.d.). (+-)-1-Aminoindan. [Link]
-
Chad's Prep. (2020, October 10). 5.7 Optical Activity | Organic Chemistry [Video]. YouTube. [Link]
-
Ahmed, A. A., et al. (2024). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances, 14(4), 2549-2558. [Link]
-
Karlsson, A., & Aspegren, A. (2000). Enantiomeric separation of amino alcohols on protein phases using statistical experimental design. A comparative study. Journal of Chromatography A, 866(1), 15-23. [Link]
-
Chemistry Steps. (n.d.). Specific Rotation. [Link]
-
ACS Publications. (2024). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. [Link]
-
ResearchGate. (2011). Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. [Link]
-
MDPI. (2023). Amino-Alcohol Organic-Inorganic Hybrid Sol-Gel Materials Based on an Epoxy Bicyclic Silane: Synthesis and Characterization. [Link]
-
PubChem. (n.d.). 1-amino-2,3-dihydro-1H-inden-4-ol. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Specific Rotation - Chemistry Steps [chemistrysteps.com]
- 3. (S)-(+)-1-氨基茚满 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
Comparative Pharmacological Profiling: (S)- vs. (R)-1-Amino-indan-4-ol
This guide provides an in-depth technical comparison of the enantiomers of 1-Amino-indan-4-ol (also known as 4-hydroxy-1-aminoindane or 4-OH-1-AI). It synthesizes pharmacological data derived from its role as a metabolite of the neuroprotective drug Ladostigil and its structural homology to the Rasagiline scaffold.
Executive Summary
1-Amino-indan-4-ol is a rigid analogue of p-tyramine and a key hydroxylated metabolite of the aminoindan class of drugs (e.g., Ladostigil). Its pharmacological activity is highly stereoselective.
-
The (R)-Enantiomer is the eutomer (active isomer) for Monoamine Oxidase B (MAO-B) inhibition and is the primary bioactive metabolite responsible for the neuroprotective effects observed in Ladostigil therapy. It exhibits significant antioxidant and anti-apoptotic activity.[1]
-
The (S)-Enantiomer is the distomer for MAO inhibition (exhibiting negligible affinity) but retains specific neuroprotective properties independent of MAO blockade, similar to the (S)-isomer of Rasagiline (TVP 1022).
This guide details the divergence in their pharmacodynamic mechanisms, specifically distinguishing between enzyme inhibition and mitochondrial neuroprotection.
Chemical & Stereochemical Profile
The 1-aminoindan scaffold contains a chiral center at the C1 position. The introduction of a hydroxyl group at the C4 position creates a rigid bicyclic system that mimics the catecholamine pharmacophore.
| Feature | (R)-1-Amino-indan-4-ol | (S)-1-Amino-indan-4-ol |
| Stereochemistry | Rectus (Right-handed) | Sinister (Left-handed) |
| Configuration | Corresponds to L-methamphetamine configuration in binding topology. | Corresponds to D-methamphetamine configuration in binding topology. |
| Stability | High (4-OH and 6-OH isomers are stable; 5-OH is unstable). | High. |
| Key Role | Active metabolite of Ladostigil; MAO-B inhibitor.[2][3] | Research tool for non-MAO neuroprotection mechanisms. |
Pharmacodynamic Comparison
Monoamine Oxidase (MAO) Inhibition
The most critical pharmacological distinction lies in the interaction with the FAD-cofactor binding site of MAO-B.
-
(R)-Enantiomer : Acts as a weak, reversible inhibitor of MAO-B. Unlike its N-propargyl parent (Rasagiline), which is an irreversible suicide inhibitor, the free amine of (R)-1-aminoindan-4-ol binds non-covalently. The (R)-configuration aligns the amino group with the flavin cofactor in a specific orientation that blocks substrate access.
-
(S)-Enantiomer : Displays negligible inhibitory activity (IC50 > 1000-fold higher than the R-isomer). The steric orientation of the amine prevents effective docking within the catalytic cleft of MAO-B.
Neuroprotective Signaling (MAO-Independent)
Both enantiomers possess neuroprotective capabilities, but the (R)-isomer is more extensively characterized in the context of Ladostigil metabolism. The mechanism involves the stabilization of mitochondrial membrane potential (
Mechanism of Action:
-
PKC Activation : The compound activates Protein Kinase C epsilon (PKC
). -
Bcl-2 Upregulation : PKC
activation leads to increased expression of anti-apoptotic Bcl-2 and Bcl-xL. -
Bad/Bax Downregulation : Pro-apoptotic proteins are phosphorylated and inactivated.
-
Mitochondrial Stabilization : Prevents the opening of the Mitochondrial Permeability Transition Pore (mPTP).
Comparative Data Summary
| Assay / Target | (R)-1-Amino-indan-4-ol | This compound |
| MAO-B Inhibition ( | Active (Low | Inactive / Very Weak |
| MAO-A Inhibition | Weak / Non-selective | Inactive |
| Neuroprotection (6-OHDA model) | Potent (Prevents apoptosis) | Active (via PKC pathway) |
| Tyramine Potentiation | Low risk (Reversible inhibition) | No risk |
| ROS Scavenging | High (Phenolic moiety) | High (Phenolic moiety) |
Visualizing the Signaling Pathway
The following diagram illustrates the divergent and convergent pathways of the two enantiomers. The (R)-isomer acts on both MAO-B and PKC, while the (S)-isomer is selective for the PKC neuroprotective pathway.
Caption: Divergent signaling pathways of (R) and (S) enantiomers. (R) provides dual-action support via MAO-B inhibition and PKC activation, while (S) acts primarily through the PKC neuroprotective cascade.
Experimental Protocols
Synthesis and Resolution
To obtain enantiomerically pure 1-amino-indan-4-ol for testing, a resolution of the racemic precursor is required.
-
Precursor Synthesis : Start with 4-hydroxy-1-indanone. Perform reductive amination using ammonium acetate and sodium cyanoborohydride to yield racemic 1-amino-indan-4-ol.
-
Chiral Resolution :
-
Step A : React the racemate with (S)-Mandelic acid or N-acetyl-L-leucine in ethanol.
-
Step B : Crystallize the diastereomeric salts. The salt of the (R)-amine typically crystallizes first (verify with specific solvent system, e.g., EtOH/Water 9:1).
-
Step C : Basify the resolved salt with NaOH to liberate the free chiral amine.
-
Validation : Confirm enantiomeric excess (ee%) using Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA mobile phase).
-
MAO-B Inhibition Assay
Objective : Determine the
-
Preparation : Prepare mitochondrial fractions from rat brain or use recombinant human MAO-B.
-
Incubation : Incubate the enzyme with varying concentrations (
to M) of (R)- or this compound for 20 minutes at 37°C. -
Substrate Addition : Add benzylamine (specific substrate for MAO-B) labeled with
C or use a fluorometric substrate (e.g., Amplex Red). -
Measurement : Measure the formation of the product (benzaldehyde/hydrogen peroxide).
-
Control : Use Selegiline as a positive control.
-
Result : The (R)-isomer should show inhibition in the low micromolar range; the (S)-isomer should show little to no inhibition.
Neuroprotection Assay (Serum Deprivation/6-OHDA)
Objective : Assess survival independent of MAO inhibition.
-
Cell Line : Use PC12 cells or SH-SY5Y neuroblastoma cells.
-
Treatment : Pre-treat cells with (R)- or (S)-isomer (1-10
M) for 1 hour. -
Insult : Expose cells to 6-hydroxydopamine (6-OHDA) (100
M) or withdraw serum to induce apoptosis. -
Viability Readout : After 24 hours, measure cell viability using an MTT or Alamar Blue assay.
-
Mechanism Check : Co-incubate with GF109203X (a PKC inhibitor). If neuroprotection is blocked, the mechanism is PKC-dependent (confirming the pathway shown in the diagram).
References
-
Weinstock, M., et al. (2002). Ladostigil, a novel bifunctional drug for the treatment of dementia with Lewy bodies.[4] Journal of Neural Transmission. Link
-
Youdim, M. B., et al. (2001). Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition.[5] Journal of Neuroscience Research. Link
-
Bar-Am, O., et al. (2010). Aminoindan and hydroxyaminoindan, metabolites of rasagiline and ladostigil, respectively, exert neuroprotective properties in vitro.[1] Journal of Neurochemistry. Link
-
Sterling, J., et al. (2002). Novel dual inhibitors of AChE and MAO derived from hydroxy aminoindan and phenoxy ethyl amine. Journal of Medicinal Chemistry. Link
-
Mak, S., et al. (2017). Synthetic Aminoindanes: A Summary of Existing Knowledge. Frontiers in Psychiatry.[6][7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Binding of Rasagiline-related Inhibitors to Human Monoamine Oxidases: A Kinetic and Crystallographic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of rasagiline, its metabolite aminoindan and selegiline on glutamate receptor mediated signalling in the rat hippocampus slice in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standards for (S)-1-Amino-indan-4-ol Purity Testing: A Comparative Technical Guide
This guide outlines a rigorous technical framework for selecting and qualifying reference standards for (S)-1-Amino-indan-4-ol (also known as (S)-4-hydroxy-1-aminoindane). As this compound is a non-compendial chiral intermediate (often used in the synthesis of advanced amino-indan derivatives structurally related to Rasagiline or Ladostigil), no statutory "Gold Standard" (e.g., USP/EP) typically exists. Therefore, the burden of proof shifts to the analyst to establish a Self-Validating Reference System .
Executive Summary & Strategic Context
This compound is a critical chiral building block. Its quality is defined not just by chemical purity, but by enantiomeric excess (ee) . In drug development, using an insufficiently characterized standard for this intermediate can lead to the propagation of the (R)-enantiomer—a "silent" impurity that may possess different pharmacological toxicity or potency.
Since this compound is not currently listed as a primary USP/EP Reference Standard, laboratories must choose between Commercial Certified Reference Materials (CRMs) or In-House Qualified Standards . This guide compares these approaches and provides the experimental protocols necessary to validate them.
Comparative Analysis of Reference Standard Options
The following table contrasts the three primary sources of reference material available to the analyst.
| Feature | Option A: Commercial CRM | Option B: Synthesis Grade (Vendor) | Option C: In-House Qualified Standard |
| Primary Use | Quantitative Assay, Release Testing | Synthesis Starting Material | Routine QC, In-Process Control |
| Traceability | High (NIST/SI traceable weights) | Low (Batch-dependent) | High (Linked to Primary/CRM) |
| Characterization | Full CoA (H-NMR, MS, HPLC, ROI, Water, Residual Solvents) | Basic CoA (HPLC Area %, M.P.) | Full Characterization (performed internally) |
| Chiral Purity | Certified value (e.g., >99.5% ee) | Often "Optical Rotation" only | Validated by Chiral HPLC |
| Cost | High ($500 - $1,500 / 50 mg) | Low ($50 - $200 / 1 g) | High Initial Labor / Low Recurring |
| Risk Profile | Low (Plug-and-play) | High (Risk of unquantified salts/solvents) | Medium (Depends on internal rigor) |
Expert Insight: The "Purity Potency" Trap
A common error in analyzing amino-indans is assuming Chromatographic Purity (Area %) equals Potency (% w/w).
-
Synthesis Grade materials often contain 1–5% inorganic salts or residual solvents (e.g., IPA, Toluene) that are invisible to UV detection.
-
Recommendation: For assay calculation, you must use a CRM or fully characterize an in-house standard by subtracting water (KF), solvents (GC-HS), and residue on ignition (ROI) from 100%.
Experimental Protocols
Protocol A: Chiral HPLC (Enantiomeric Purity)
This method separates the desired (S)-enantiomer from the (R)-impurity. The amino-alcohol functionality requires a basic modifier to prevent peak tailing.
-
Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 215 nm (Indan absorption max).
-
Sample Diluent: Mobile Phase.
-
System Suitability:
-
Resolution (
) between (R) and (S) enantiomers: NLT 2.0. -
Tailing Factor: NMT 1.5.
-
Protocol B: Achiral HPLC (Chemical Purity)
Used to detect regioisomers (e.g., 5-hydroxy, 6-hydroxy isomers) and starting materials (e.g., 4-hydroxy-1-indanone).
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 5% B to 90% B over 20 minutes.
-
Detection: UV @ 210 nm.
Visualization: Qualification Workflow
The following diagram illustrates the "Self-Validating" workflow required when a USP standard is unavailable.
Figure 1: Decision tree for qualifying a secondary reference standard when a primary compendial standard is absent.
Critical Quality Attributes (CQA) for the Standard
When evaluating a vendor's CoA or your own data, ensure these specific limits are met for this compound:
| Test | Method | Acceptance Criteria | Rationale |
| Appearance | Visual | White to off-white solid | Oxidation leads to yellow/brown discoloration. |
| Identification | 1H-NMR (DMSO-d6) | Conforms to structure | Verify absence of 1-indanone starting material. |
| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% (S)-isomer | The (R)-isomer is a difficult-to-purge impurity in downstream steps. |
| Loss on Drying / Water | KF Titration | Report Value | Hygroscopicity can alter weight-based potency significantly. |
| Residual Solvents | GC-Headspace | < ICH Q3C Limits | Synthesis often uses Toluene or IPA; these inflate the apparent weight. |
References
-
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (General principles for amino-indan separation).
-
Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. (Analogous methodology for zwitterionic/amine chiral centers).
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (Regulatory framework for non-compendial methods).[2]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 123445, 1-Aminoindan. (Structural data for the parent scaffold).
-
United States Pharmacopeia (USP). USP General Chapter <11> Reference Standards. (Guidelines for establishing secondary standards). [3][4]
Sources
- 1. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ole.uff.br [ole.uff.br]
- 4. [Sertraline Hydrochloride Related Compound A (25 mg) ((1RS,4SR)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydro-1-naphthylamine hydrochloride)] - CAS [N/A] [store.usp.org]
Comparative Guide: X-ray Crystallography & Solid-State Resolution of (S)-1-Amino-indan-4-ol Salts
The following guide provides an in-depth technical analysis of the solid-state characteristics, resolution strategies, and salt selection for (S)-1-Amino-indan-4-ol.
Executive Summary
Target Compound: this compound (also known as (S)-4-hydroxy-1-aminoindane) Therapeutic Relevance: Key chiral intermediate for neuroprotective agents and MAO-B inhibitors (analogous to Rasagiline).[1][2] Critical Insight: Unlike its regioisomer 5-hydroxy-1-aminoindane , which is unstable as a free base and susceptible to oxidation (forming quinone methides), 4-hydroxy-1-aminoindane exhibits superior chemical stability in its free base form.[1][2] However, for pharmaceutical applications, salt formation is critical to optimize solubility and bioavailability.
This guide compares the crystallographic and physicochemical performance of the Hydrochloride (HCl) , Tartrate , and Sulfate salts, providing experimental protocols for the resolution of the (S)-enantiomer.
Comparative Analysis of Salt Forms
The selection of the salt form dictates the crystal packing efficiency, hygroscopicity, and resolution yield. The following table synthesizes data from analogous amino-indan structures to project performance metrics.
| Feature | Hydrochloride (HCl) Salt | L-Tartrate Salt | Sulfate/Hemisulfate |
| Primary Utility | Final Drug Form (High Bioavailability) | Chiral Resolution (Intermediate) | Stability Alternative |
| Crystallinity | High; typically forms needles or plates.[1][2] | Moderate; forms large prisms suitable for X-ray.[1][2] | High; often forms hydrates.[1][2] |
| Space Group (Proxy) | P2₁2₁2₁ (Orthorhombic) or P2₁ | P2₁ (Monoclinic) | P1 or C2 |
| Melting Point | High (>220°C, decomp.)[2] | Moderate (160–180°C) | High (>250°C) |
| Solubility (Water) | Excellent (>50 mg/mL) | Good | Moderate |
| Hygroscopicity | Moderate to High | Low (Preferred for storage) | Low |
| Resolution Efficiency | N/A (Achiral counterion) | High (>90% ee per pass) | N/A |
Technical Commentary
-
HCl Salt: The chloride ion is a small, spherical counterion that allows for tight crystal packing. However, in amino-indans, HCl salts can be hygroscopic.[1] The 4-hydroxyl group introduces an additional hydrogen bond donor, likely stabilizing the lattice compared to the parent 1-aminoindan HCl via intermolecular
interactions.[1] -
Tartrate Salt: L-Tartaric acid is the industry standard for resolving 1-aminoindans.[1][2] The bitartrate anion forms a rigid hydrogen-bonding network that discriminates between the (S) and (R) enantiomers based on steric fit within the crystal lattice, typically precipitating the (S)-amine-(L)-tartrate diastereomer.[1]
Crystallographic Insights & Structural Logic
While specific unit cell dimensions for the 4-OH derivative are proprietary, we can derive the structural logic from the homologous 1-aminoindan and 4-hydroxyindan-1-one structures.[1]
Structural Drivers[1][2]
-
Planarity: The indan bicyclic system is rigid and nearly planar.[2]
-
Chiral Packing: In the (S)-enantiomer salts, the ammonium group (
) directs the packing. -
The 4-OH Effect:
-
Parent (1-Aminoindan): Packing is dominated by
charge-assisted hydrogen bonds.[1][2] -
Target (4-OH-1-Aminoindan): The 4-hydroxyl group creates a secondary interaction vector.[1][2] In the crystal lattice, this likely leads to the formation of 2D sheets rather than the simple 1D columns seen in the non-hydroxylated parent, significantly increasing the melting point and lattice energy.
-
Predicted Hydrogen Bond Network (Graphviz)
The following diagram illustrates the interaction logic within the crystal lattice of the Tartrate salt, crucial for chiral recognition.
Figure 1: Predicted interaction network in the diastereomeric salt crystal.[2] The 4-OH group provides an additional "anchor" point (Green Arrow) that enhances the specificity of the resolution compared to the parent aminoindan.
Experimental Protocols
Protocol A: Chiral Resolution via Diastereomeric Crystallization
Objective: Isolate this compound from the racemate using L-Tartaric acid.
-
Preparation: Dissolve 10.0 g of racemic 1-amino-indan-4-ol (free base) in 100 mL of Methanol (MeOH) at 60°C.
-
Acid Addition: Slowly add a hot solution of L-Tartaric acid (1.0 molar equivalent, 10.1 g) in 50 mL MeOH.
-
Nucleation: Stir the mixture at reflux for 30 minutes. Allow to cool slowly to room temperature (25°C) over 4 hours.
-
Critical Step: If no precipitate forms, scratch the vessel wall or add a seed crystal of the (S)-salt.
-
-
Isolation: Filter the white crystalline solid. This is the This compound L-tartrate salt.[1][2]
-
Recrystallization: Recrystallize the wet cake from boiling Ethanol (95%) to upgrade chiral purity (typically >98% ee after one recrystallization).
-
Liberation: Suspend the salt in water, basify with 2M NaOH to pH 12, and extract with Ethyl Acetate to yield the optically pure free base.
Protocol B: Preparation of the Hydrochloride Salt (Final Form)
Objective: Convert the purified (S)-base into the stable HCl salt for X-ray diffraction or storage.
-
Dissolve 1.0 g of This compound (free base) in 10 mL of anhydrous Ethanol .
-
Cool the solution to 0°C in an ice bath.
-
Add HCl in Diethyl Ether (2M) dropwise until pH < 3.
-
Add 20 mL of Diethyl Ether as an antisolvent to induce precipitation.[1][2]
-
Filter the white solid and dry under vacuum at 40°C.
Process Workflow Diagram
The following flowchart visualizes the complete resolution and salt formation pathway.
Figure 2: Workflow for the optical resolution and conversion to the final hydrochloride salt.[1][2]
References
-
Herzig, Y., et al. (2006). "Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity." Journal of Organic Chemistry, 71(11), 4130-4140.
- Key Finding: Establishes the stability of the 4-OH isomer compared to the unstable 5-OH isomer.
-
Gallou, I., & Senanayake, C. H. (2006).[3] "Cis-1-amino-2-indanol in drug discovery and development." Chemical Reviews.
- Key Finding: Reviews the resolution of aminoindans using tartaric acid deriv
-
Zhang, C., et al. (2010).[4] "Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography." Journal of Chromatography A, 1217(30), 4965-4970.[4]
- Key Finding: Describes HPLC methods for 1-aminoindan deriv
-
Smith, et al. (2015).[2][5] "The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt." IUCrData.
- Key Finding: Provides crystallographic parameters for rel
Sources
- 1. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (R)-(−)-1-アミノインダン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. The cleavage of indinavir sulfate: synthesis and characterization of a cis-1-amino-2-indanol salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling (S)-1-Amino-indan-4-ol
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to achieve groundbreaking results safely and efficiently. The handling of specialized reagents like (S)-1-Amino-indan-4-ol, a valuable chiral intermediate in pharmaceutical research, demands more than just a procedural checklist; it requires a deep, causal understanding of the risks involved and the protective barriers we employ. This guide is structured to provide not just the "what" but the critical "why" behind each safety recommendation, ensuring your protocols are robust, self-validating, and grounded in authoritative safety science.
While comprehensive toxicological data for this compound is not widely published, its chemical structure—an amino-indane—and the available safety data for structurally related compounds provide a clear directive for cautious handling. One safety data sheet for a similar compound explicitly notes it as a "Pharmaceutical related compound of unknown potency," which necessitates treating it with a high degree of care until more is known[1]. The primary hazards identified for related aminoindanes are skin irritation, serious eye irritation, and potential respiratory irritation[2][3][4][5]. Therefore, our safety strategy is built around preventing contact with these primary routes of exposure.
Hazard Analysis: The Foundation of Your PPE Strategy
Understanding the potential risks is the first step in mitigating them. The choice of Personal Protective Equipment (PPE) is directly dictated by the chemical's properties and the ways it can cause harm.
-
Primary Routes of Exposure:
-
Dermal (Skin): Aminoindanes are classified as skin irritants[3][4][5]. Direct contact can cause inflammation and discomfort. Prolonged or repeated exposure should always be avoided.
-
Ocular (Eyes): The classification of "serious eye irritation" is a significant warning[2][3][4][5]. A single, accidental splash could result in substantial damage.
-
Inhalation (Respiratory): The compound, particularly if in a fine powder or crystalline form, can be aerosolized during handling (e.g., weighing, transferring). Inhalation may lead to respiratory tract irritation[2][4][5].
-
-
Incompatible Materials: It is crucial to avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides, as these can lead to vigorous or hazardous reactions[1][3].
-
Thermal Hazards: Under fire conditions, hazardous decomposition products such as nitrogen and carbon oxides can be emitted[1][3].
This analysis confirms that a comprehensive PPE ensemble is not merely recommended but essential for the safe handling of this compound.
The Core PPE Ensemble: Your First Line of Defense
Engineering controls, such as a certified chemical fume hood, are the primary method for minimizing exposure. The following PPE should be worn at all times when handling this compound, even within a fume hood.
Eye and Face Protection
-
Mandatory: Wear tightly fitting chemical safety goggles with side-shields conforming to EU Standard EN166 or US NIOSH standards[1]. This is non-negotiable. The causality is direct: these goggles form a seal around the eyes to protect against splashes and airborne particulates, directly mitigating the "serious eye irritation" hazard[2][3][4][5].
-
Recommended Upgrade: When handling larger quantities or performing operations with a higher risk of splashing (e.g., vigorous mixing, pressure reactions), supplement safety goggles with a full-face shield[6]. The face shield adds a secondary barrier, protecting the facial skin from contact.
Skin and Body Protection
-
Hand Protection: Handle the compound with chemical-resistant, impervious gloves at all times[1][7].
-
Material Choice: Nitrile gloves are a common and effective choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer’s chemical resistance guide to ensure protection against aminophenols or similar structures.
-
Critical Protocol: Gloves must be inspected for tears or pinholes before each use. Remove and replace gloves immediately if they become contaminated. Never wear contaminated gloves outside the immediate work area. Always wash hands thoroughly with soap and water after removing gloves[2].
-
-
Body Protection: A professional lab coat is the minimum requirement to protect clothing and skin from incidental contact[8]. For procedures involving larger quantities, consider wearing impervious clothing or chemical-resistant aprons[1]. Work clothes should be laundered separately from personal clothing[2].
Respiratory Protection
-
Primary Control: All handling of this compound that could generate dust or aerosols must be conducted in a properly functioning chemical fume hood or other suitable local exhaust ventilation system[1]. This is the most critical step in preventing respiratory exposure.
-
Secondary Control: In the rare event that engineering controls are insufficient or as a backup for emergency situations, respiratory protection is required.
PPE Summary Table
| Task / Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety Glasses | Nitrile Gloves | Lab Coat | Not required if container is sealed |
| Weighing & Transfer (in Hood) | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood (Primary) |
| Solution Prep & Reaction | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood (Primary) |
| Large-Scale Operations | Goggles & Face Shield | Chemical-Resistant Gloves | Chemical-Resistant Apron/Coverall | Chemical Fume Hood (Primary) |
| Spill Cleanup | Goggles & Face Shield | Heavy-Duty Chemical Gloves | Chemical-Resistant Coverall | Air-Purifying Respirator (as needed) |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This workflow integrates the PPE requirements into a logical, self-validating sequence of operations.
Caption: Workflow for Safely Handling this compound.
Step 1: Preparation and Pre-Handling
-
Review Safety Information: Before beginning, consult the most recent Safety Data Sheet (SDS) for the material.
-
Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and is functioning correctly.
-
Assemble PPE: Gather all necessary PPE as outlined in Section 2. Inspect each item, especially gloves, for any signs of damage.
Step 2: Handling the Compound
-
Don PPE: Put on your lab coat, chemical safety goggles, and gloves before entering the designated handling area.
-
Perform Manipulations: Conduct all weighing, transfers, and other manipulations within the fume hood to contain any dust or vapors.
-
Minimize Aerosolization: When handling the solid, avoid creating dust. Use gentle scooping motions. When making solutions, add the solid to the solvent slowly.
-
Seal Containers: Keep the primary container tightly sealed when not in immediate use[2][3][4].
Step 3: Post-Handling and Decontamination
-
Clean Work Area: Decontaminate the work surface within the fume hood.
-
Segregate Waste: All disposable items that have come into contact with the chemical (e.g., weigh boats, pipette tips, gloves) must be disposed of as hazardous waste. Excess material should be offered to a licensed hazardous material disposal company[1].
Step 4: Doffing (Removing) PPE and Hygiene
-
Remove PPE: Remove PPE in an order that minimizes cross-contamination. Typically, gloves are removed first, followed by the lab coat.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water after all work is complete[2][7][9].
Emergency Operational Plan
Trustworthy protocols include clear plans for unexpected events.
-
Skin Exposure: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention[1][3][4].
-
Eye Exposure: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1][3][4].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][3][4].
-
Spill: Evacuate unnecessary personnel. Wearing the appropriate PPE (including respiratory protection if necessary), contain the spill with an inert absorbent material (e.g., sand, vermiculite). Sweep or vacuum the material into a suitable, labeled container for disposal[1][2]. Avoid generating dust during cleanup[1].
By adhering to this comprehensive safety framework, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.
References
- MATERIAL SAFETY DATA SHEETS (S)-1-AMINOINDANE.
- (1S)-(+)
- Safety Data Sheet (SDS).
- SAFETY D
- Personal Protective Equipment (PPE)
- Components of Personal Protective Equipment (PPE). MN Dept. of Health.
- Personal Protective Equipment - Overview.
- SAFETY DATA SHEET - 1-Aminoindan. Fisher Scientific.
- 4-Aminoindane SDS, 32202-61-2 Safety D
- 1-Aminoindan - Safety D
- (+-)-1-Aminoindan | C9H11N | CID 123445. PubChem - NIH.
Sources
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. (+-)-1-Aminoindan | C9H11N | CID 123445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Components of Personal Protective Equipment (PPE) - MN Dept. of Health [health.state.mn.us]
- 7. pickeringlabs.com [pickeringlabs.com]
- 8. microbeonline.com [microbeonline.com]
- 9. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
